Regioisomeric Precision: 5-Amino-4-carboxylate vs. 4-Amino-5-carboxylate Substitution Geometry
The target compound ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate (CAS 1249354-09-3) positions the amino group at C5 and the ethyl carboxylate at C4 of the imidazole ring. Its direct regioisomer, ethyl 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylate (CAS 55747-02-9), inverts this substitution pattern . In 4-aminoimidazole-based Src family kinase (SFK) inhibitors, the C4-amino group serves as the primary hinge-binding motif to the kinase ATP pocket; compounds with the 5-amino-4-carboxylate arrangement would project the ester group into a different vector space, fundamentally altering target engagement geometry [1]. While the two regioisomers share identical molecular formula (C8H13N3O2, MW 183.21) and thus cannot be distinguished by MS alone, their InChI Keys differ (XZWYTSIHYNHIIB-UHFFFAOYSA-N for the 5-amino-4-carboxylate target compound), enabling unambiguous identity verification in procurement .
| Evidence Dimension | Regiochemical substitution pattern (amino and ester positions on imidazole ring) |
|---|---|
| Target Compound Data | 5-amino group at C5, 4-ethyl carboxylate at C4 (InChI Key: XZWYTSIHYNHIIB-UHFFFAOYSA-N) |
| Comparator Or Baseline | 4-amino group at C4, 5-ethyl carboxylate at C5 (CAS 55747-02-9; distinct InChI Key) |
| Quantified Difference | Regioisomeric pair with identical MW (183.21) but distinct connectivity; only one configuration (4-aminoimidazole) is reported to yield nanomolar SFK IC50 values in the Francini et al. 2018 study |
| Conditions | Structural identity verification by InChI Key and NMR; SFK inhibitory activity from cell-free kinase assay (Francini et al., Molecules 2018) |
Why This Matters
Procurement of the incorrect regioisomer cannot be detected by molecular weight confirmation alone (both are 183.21); orthogonal identity checks (NMR, InChI Key verification) are essential to ensure the intended substitution geometry for structure-activity relationships.
- [1] C. M. Francini et al. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules 2018, 23, 2369. 4-Aminoimidazole derivatives with nanomolar SFK IC50 values; compounds 4k and 4l more potent than dasatinib on SH-SY5Y neuroblastoma cells. DOI: 10.3390/molecules23092369. View Source
